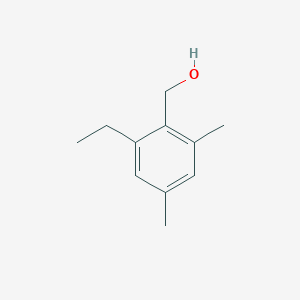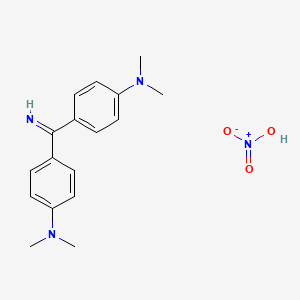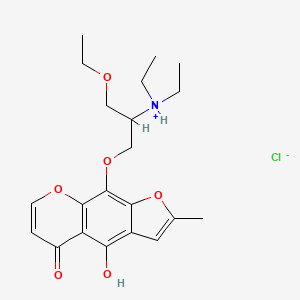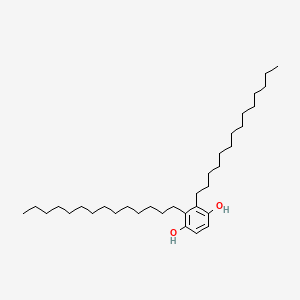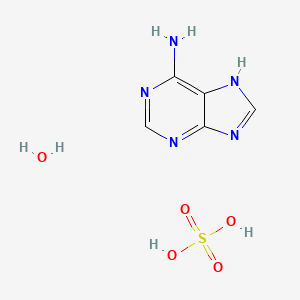
Cytidine 5'-diphosphoethanolamine sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine 5’-diphosphoethanolamine sodium salt is a biochemical compound that plays a crucial role in the synthesis of phosphatidylethanolamine, a key component of cell membranes. It is also involved in the biosynthesis of acetylcholine, a neurotransmitter essential for various neurological functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-diphosphoethanolamine sodium salt typically involves the reaction of cytidine triphosphate with ethanolamine. This reaction is catalyzed by the enzyme CDP-ethanolamine phosphotransferase, which facilitates the transfer of a phosphate group from cytidine triphosphate to ethanolamine .
Industrial Production Methods
Industrial production methods for Cytidine 5’-diphosphoethanolamine sodium salt often involve large-scale enzymatic synthesis. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .
化学反応の分析
Types of Reactions
Cytidine 5’-diphosphoethanolamine sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted cytidine derivatives .
科学的研究の応用
Cytidine 5’-diphosphoethanolamine sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various phospholipids.
Biology: It plays a role in the study of cell membrane dynamics and neurotransmitter biosynthesis.
Medicine: It is investigated for its potential neuroprotective effects and its role in treating neurological disorders.
Industry: It is used in the production of phospholipid-based products and as a research reagent
作用機序
Cytidine 5’-diphosphoethanolamine sodium salt exerts its effects by acting as a precursor in the biosynthesis of phosphatidylethanolamine. It donates a phosphate group to ethanolamine, forming phosphatidylethanolamine, which is essential for cell membrane integrity and function. Additionally, it stimulates the synthesis of acetylcholine, a neurotransmitter involved in various neurological processes .
類似化合物との比較
Similar Compounds
Cytidine 5’-diphosphocholine sodium salt: Involved in the synthesis of phosphatidylcholine, another key phospholipid.
Cytidine 5’-monophosphate disodium salt: A precursor in the synthesis of cytidine diphosphate.
Guanosine 5’-monophosphate disodium salt hydrate: Involved in the synthesis of guanine nucleotides
Uniqueness
Cytidine 5’-diphosphoethanolamine sodium salt is unique in its specific role in the synthesis of phosphatidylethanolamine and its involvement in acetylcholine biosynthesis. This dual functionality distinguishes it from other similar compounds that may only participate in one of these pathways .
特性
分子式 |
C11H18N4Na2O11P2 |
|---|---|
分子量 |
490.21 g/mol |
IUPAC名 |
disodium;[2-aminoethoxy(oxido)phosphoryl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C11H20N4O11P2.2Na/c12-2-4-23-27(19,20)26-28(21,22)24-5-6-8(16)9(17)10(25-6)15-3-1-7(13)14-11(15)18;;/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18);;/q;2*+1/p-2/t6-,8-,9-,10-;;/m1../s1 |
InChIキー |
XPQLJCAVGXYBOL-HJIQGPIZSA-L |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OCCN)O)O.[Na+].[Na+] |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCCN)O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


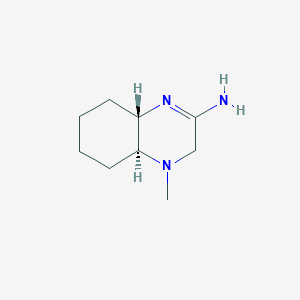
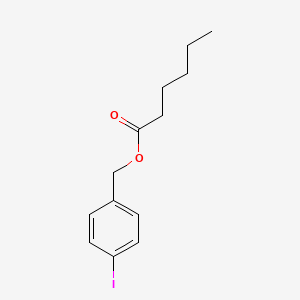
![4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13786527.png)
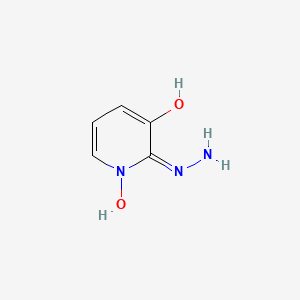
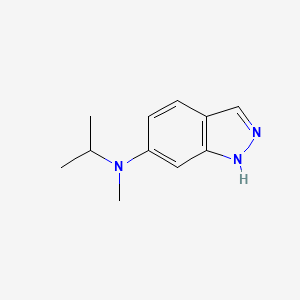
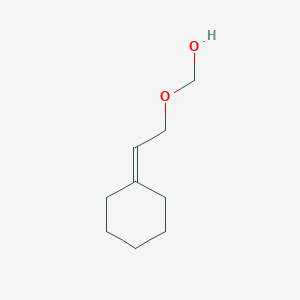
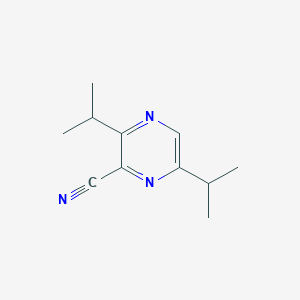
![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)
